4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Overview
Description
4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a chemical compound that belongs to the class of naphthalene derivatives. It has gained significant attention in the scientific community due to its potential biological activity and therapeutic applications.
Preparation Methods
The preparation of 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves multiple synthetic routes. One common method starts with 3-fluoro-4-methylaniline as a substrate. The synthesis involves several steps, including nitration, hydrogenation, and oxidation . The process can be optimized to improve yield and reduce the number of steps required .
Chemical Reactions Analysis
4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are typical substitution reactions for this compound.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is used in various scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activity.
Medicine: It is explored for its therapeutic applications, particularly in drug development.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves binding to target proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds, such as:
- N- (3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydro-1-naphthyl)acetamide
- N,N’- (3-Fluoro-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalene-1,7-diyl)diacetamide
These compounds share structural similarities but may differ in their specific chemical properties and applications.
Properties
IUPAC Name |
4-fluoro-5-oxo-7,8-dihydro-6H-naphthalene-1-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8FNO/c12-9-5-4-7(6-13)8-2-1-3-10(14)11(8)9/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPRTGHYRUEZGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2C(=O)C1)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744312 | |
Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1260013-61-3 | |
Record name | 4-Fluoro-5-oxo-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60744312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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